molecular formula C16H26BrIS B1458495 2-Bromo-3-dodecyl-5-iodothiophene CAS No. 306769-48-2

2-Bromo-3-dodecyl-5-iodothiophene

Cat. No.: B1458495
CAS No.: 306769-48-2
M. Wt: 457.3 g/mol
InChI Key: NUMNAXSVZXXUAM-UHFFFAOYSA-N
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Description

2-Bromo-3-dodecyl-5-iodothiophene is an organohalide compound with the molecular formula C16H26BrIS. It is a thiophene derivative, characterized by the presence of bromine and iodine atoms at the 2 and 5 positions, respectively, and a dodecyl chain at the 3 position. This compound is often used as a building block in the synthesis of organic semiconductors and other advanced materials .

Scientific Research Applications

2-Bromo-3-dodecyl-5-iodothiophene has several applications in scientific research:

Safety and Hazards

The compound should be stored under inert gas to avoid reactions with air . It is also sensitive to light and heat . For safety, it is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, and wash hands and face thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-dodecyl-5-iodothiophene typically involves the halogenation of 3-dodecylthiophene. The process begins with the bromination of 3-dodecylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at the 2 position. The subsequent iodination is carried out using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-dodecyl-5-iodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophenes, while coupling reactions produce extended conjugated systems useful in organic electronics .

Mechanism of Action

The mechanism of action of 2-Bromo-3-dodecyl-5-iodothiophene depends on its application. In organic electronics, its role as a building block in semiconductors involves the formation of π-conjugated systems that facilitate charge transport. The bromine and iodine atoms can influence the electronic properties of the material, enhancing its performance in devices. In chemical biology and medicinal chemistry, the compound’s reactivity allows it to interact with specific molecular targets, modulating biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-hexyl-5-iodothiophene: Similar structure but with a hexyl chain instead of a dodecyl chain.

    2-Bromo-3-dodecylthiophene: Lacks the iodine atom at the 5 position.

    3-Dodecylthiophene: Lacks both the bromine and iodine atoms.

Uniqueness

2-Bromo-3-dodecyl-5-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide versatile reactivity for various chemical transformations. The dodecyl chain enhances its solubility in organic solvents, making it suitable for solution-based processing techniques in material science and organic electronics .

Properties

IUPAC Name

2-bromo-3-dodecyl-5-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrIS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)19-16(14)17/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMNAXSVZXXUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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